5-amino-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-Amino-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, and a fluorophenyl group, which is a benzene ring with a fluorine atom attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluorophenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazoles or phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole ring makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential biological activity, including antimicrobial and anti-inflammatory properties. It can be used in the development of new drugs targeting various diseases.
Medicine: Due to its biological activity, it can be explored for use in pharmaceuticals. It may serve as a lead compound for the development of new therapeutic agents.
Industry: In the chemical industry, it can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound's binding affinity and selectivity.
Comparison with Similar Compounds
5-Amino-1-methyl-1H-pyrazole-3-carboxamide
5-Amino-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide
5-Amino-N-(2-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide
Uniqueness: 5-Amino-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to the position of the fluorine atom on the phenyl ring, which affects its chemical and biological properties. This positional difference can lead to variations in reactivity and biological activity compared to similar compounds.
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Properties
IUPAC Name |
5-amino-N-(3-fluorophenyl)-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c1-16-10(13)6-9(15-16)11(17)14-8-4-2-3-7(12)5-8/h2-6H,13H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFGDLNWAONNIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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